Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate
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Overview
Description
Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate: is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate typically involves the reaction of benzyl piperazine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzyl or piperazine derivatives.
Scientific Research Applications
Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly serotonergic and dopaminergic receptors, similar to other piperazine derivatives. This interaction can lead to various physiological effects, including modulation of neurotransmitter release and receptor activation .
Comparison with Similar Compounds
1-Benzyl-4-methylpiperazine: A closely related compound with similar structural features but different pharmacological properties.
Benzyl 4-methylenepiperidine-1-carboxylate: Another piperazine derivative with distinct chemical and biological activities.
Uniqueness: Benzyl 1-benzyl-4-methylpiperazine-2-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
benzyl 1-benzyl-4-methylpiperazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-21-12-13-22(14-17-8-4-2-5-9-17)19(15-21)20(23)24-16-18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAUWQWRZFAKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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